![molecular formula C20H27Si2 B14595418 (3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl CAS No. 61211-90-3](/img/structure/B14595418.png)
(3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. The unique structure of this compound, which includes a phenyl group, a trimethylsilyl group, and a 3-methylbut-3-en-2-yl group, makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl can be achieved through several synthetic routes. One common method involves the hydrosilylation reaction, where an alkene reacts with a hydrosilane in the presence of a catalyst. This reaction typically requires a platinum-based catalyst and is carried out under mild conditions to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Microreactor technology can be employed to achieve precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes or other reduced forms.
Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized organosilicon compounds .
Applications De Recherche Scientifique
(3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings
Mécanisme D'action
The mechanism of action of (3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. It may also participate in the formation of reactive intermediates that facilitate various chemical transformations. The exact pathways and targets depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (3-Methylbut-3-en-2-yl)(phenyl)[2-(trimethylsilyl)phenyl]silyl include:
Triphenylmethane: A hydrocarbon with a similar phenyl group structure.
Trimethylsilyl derivatives: Compounds containing the trimethylsilyl group, such as trimethylsilyl chloride.
Organosilicon compounds: Various other organosilicon compounds with different organic groups attached to the silicon atom
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
61211-90-3 |
|---|---|
Formule moléculaire |
C20H27Si2 |
Poids moléculaire |
323.6 g/mol |
InChI |
InChI=1S/C20H27Si2/c1-16(2)17(3)21(18-12-8-7-9-13-18)19-14-10-11-15-20(19)22(4,5)6/h7-15,17H,1H2,2-6H3 |
Clé InChI |
LDMWAEFNEPVTSP-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=C)C)[Si](C1=CC=CC=C1)C2=CC=CC=C2[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-Butyl-N-[4-(4-nitrobenzene-1-sulfonyl)phenyl]glycinamide](/img/structure/B14595342.png)
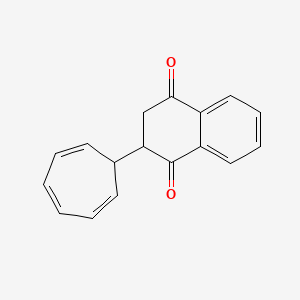
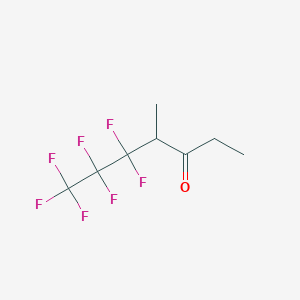
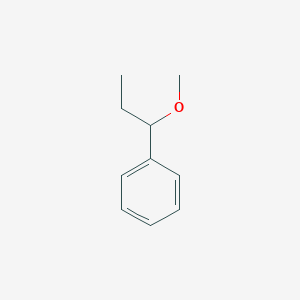
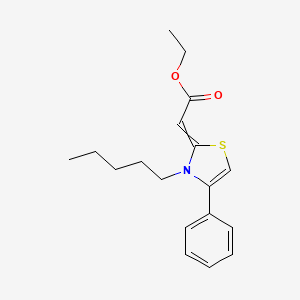
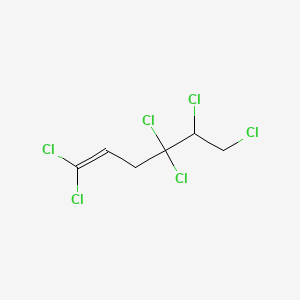
![4-{4-[2-(5-Chloro-2-methoxybenzamido)ethyl]phenyl}butanoic acid](/img/structure/B14595377.png)
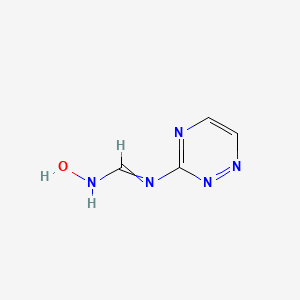
![Bicyclo[3.3.3]undecane-2,6-dione](/img/structure/B14595400.png)
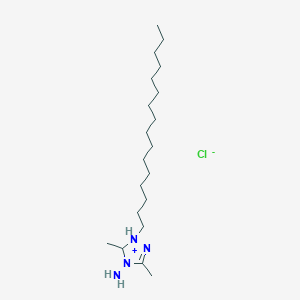
![3,3'-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one)](/img/structure/B14595412.png)
![Methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B14595425.png)
![6-Chloro-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14595429.png)

